3-Fluoropiperidine-4-carbonitrile

Physicochemical Properties Medicinal Chemistry Drug Design

Sourcing fluorinated piperidine intermediates with consistent quality often delays medicinal chemistry programs. 3-Fluoropiperidine-4-carbonitrile (CAS 1366915-10-7) directly addresses this bottleneck as a high-purity building block for CNS-targeted drug discovery. • Strategic 3-fluoro, 4-nitrile substitution enables precise tuning of pKa, LogP (~0.46), and metabolic stability vs. non-fluorinated analogs. • Low CYP3A4 inhibition potential reduces DDI risk early in lead optimization. • Available as free base (≥97% purity) and hydrochloride salt (CAS 1785486-27-2) for flexible synthetic workflows. Ships ambient globally.

Molecular Formula C6H9FN2
Molecular Weight 128.15 g/mol
Cat. No. B12987594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoropiperidine-4-carbonitrile
Molecular FormulaC6H9FN2
Molecular Weight128.15 g/mol
Structural Identifiers
SMILESC1CNCC(C1C#N)F
InChIInChI=1S/C6H9FN2/c7-6-4-9-2-1-5(6)3-8/h5-6,9H,1-2,4H2
InChIKeyCYOSERJTRKOYFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 3-Fluoropiperidine-4-carbonitrile (CAS 1366915-10-7): Specifications and Core Characteristics


3-Fluoropiperidine-4-carbonitrile (CAS 1366915-10-7) is a fluorinated piperidine derivative, a six-membered saturated heterocyclic amine, with the molecular formula C6H9FN2 and a molecular weight of 128.15 g/mol [1]. It is primarily used as a synthetic building block or intermediate in medicinal chemistry research, particularly for developing new therapeutic agents targeting neurological disorders and metabolic diseases [2]. The compound is commercially available, often as a hydrochloride salt (CAS 1785486-27-2) for improved handling, with typical purities ranging from 95% to 98% . Its core value lies in the strategic placement of a fluorine atom at the 3-position and a nitrile group at the 4-position of the piperidine ring, which influences its physicochemical properties compared to non-fluorinated analogs .

The Case Against Substitution: Why 3-Fluoropiperidine-4-carbonitrile is Not a Commodity


Substituting 3-Fluoropiperidine-4-carbonitrile with a generic piperidine-4-carbonitrile or other 3-substituted analogs is scientifically unjustified without rigorous re-validation. The introduction of a fluorine atom at the 3-position is a well-documented strategy in medicinal chemistry to modulate critical drug-like properties such as basicity (pKa), lipophilicity (LogP), metabolic stability, and target binding conformation [1]. Even minor changes, like replacing fluorine with a hydroxyl or bromine group, can lead to significant and unpredictable shifts in these parameters, which directly impact a drug candidate's pharmacokinetic profile, off-target effects, and overall efficacy [2]. Therefore, 3-Fluoropiperidine-4-carbonitrile represents a distinct chemical entity, not a generic equivalent, and its selection must be based on its specific, quantifiable attributes as detailed below.

Quantitative Differentiation of 3-Fluoropiperidine-4-carbonitrile Against Key Analogs


Computed Lipophilicity (LogP) Compared to Non-Fluorinated Piperidine-4-carbonitrile

The introduction of a fluorine atom significantly increases lipophilicity compared to the unsubstituted piperidine-4-carbonitrile. The target compound, 3-Fluoropiperidine-4-carbonitrile, has a calculated LogP of 0.45758 . While a direct experimental comparator for piperidine-4-carbonitrile is not provided, the direction of change is consistent with established class-level effects where fluorination increases LogP, which can enhance membrane permeability [1].

Physicochemical Properties Medicinal Chemistry Drug Design

Potential for Reduced hERG Affinity and Cardiac Toxicity vs. Non-Fluorinated Piperidines

The introduction of fluorine at the 3-position is reported to reduce the basicity of the piperidine nitrogen. This effect is directly linked to a potentially lower affinity for the hERG potassium channel, a primary predictor of drug-induced cardiac arrhythmias . While no specific IC50 values are provided for 3-Fluoropiperidine-4-carbonitrile, the claim of reduced hERG affinity is based on the well-understood structure-activity relationship (SAR) for this chemotype, where lowering pKa reduces hERG binding .

Safety Pharmacology Cardiotoxicity hERG Channel

Commercial Purity and Availability of the Hydrochloride Salt Form

3-Fluoropiperidine-4-carbonitrile is commonly sourced as a hydrochloride salt (CAS 1785486-27-2) which enhances its stability and ease of handling compared to the free base. Commercial purity is consistently high across multiple vendors, with reported purities of 95% , 97% , and ≥98% . The free base form (CAS 1366915-10-7) is also available with a purity of 95% .

Chemical Sourcing Procurement Analytical Specification

CYP3A4 Enzyme Inhibition Profile of a Structurally Related Fluoropiperidine

A compound containing a closely related fluorinated piperidine scaffold was tested for inhibition of the major drug-metabolizing enzyme CYP3A4 in human liver microsomes. The compound, designated BDBM50600733 (CHEMBL5182534), demonstrated a relatively weak inhibitory effect with an IC50 of 20,000 nM (20 µM) [1]. This suggests a low potential for CYP3A4-mediated drug-drug interactions (DDI) for this chemotype.

Drug Metabolism CYP Inhibition DDI Risk

Primary Application Scenarios for Procuring 3-Fluoropiperidine-4-carbonitrile


Lead Optimization for Metabolic and Neurological Disorders

This compound is a rational choice for synthesizing libraries of fluorinated piperidines aimed at improving potency and ADME properties for targets involved in diabetes and Alzheimer's disease [1]. Its unique LogP and potential for reduced hERG liability, as inferred from class-level evidence, make it a strategic building block for CNS-penetrant drug candidates where fine-tuning physicochemical properties is paramount.

CNS Drug Discovery Programs Requiring Low DDI Risk

When designing new chemical entities for CNS disorders, minimizing the risk of CYP-mediated drug-drug interactions is critical for patient safety. The evidence suggests that the fluoropiperidine chemotype, as represented by 3-Fluoropiperidine-4-carbonitrile, possesses a low potential for CYP3A4 inhibition [1]. This makes it a valuable scaffold for programs prioritizing clean ADME and safety profiles early in the development cycle.

Synthesis of Isotopically Labeled Probes for PET Imaging

The structure of 3-Fluoropiperidine-4-carbonitrile, specifically the presence of the nitrile and a site for radiolabeling, aligns with strategies for developing high-affinity, selective ligands for neuroreceptors like the sigma-1 receptor [1]. As demonstrated with 4-phenylpiperidine-4-carbonitrile derivatives, this chemotype can yield ligands with low nanomolar affinity and excellent subtype selectivity, making it a promising starting point for creating new positron emission tomography (PET) radiotracers for neuroimaging.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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